(4-(Naphthalen-2-ylamino)phenyl)(phenyl)methanol
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Overview
Description
(4-(Naphthalen-2-ylamino)phenyl)(phenyl)methanol is an organic compound with the molecular formula C23H19NO and a molecular weight of 325.41 g/mol . This compound features a naphthalene ring, an amino group, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Naphthalen-2-ylamino)phenyl)(phenyl)methanol typically involves the reaction of naphthylamine with benzophenone under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a reducing agent like sodium borohydride. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
(4-(Naphthalen-2-ylamino)phenyl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, sulfonates, and other electrophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, quinones.
Reduction: Amines, alcohols.
Substitution: Substituted naphthylamines and phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(Naphthalen-2-ylamino)phenyl)(phenyl)methanol is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate protein-ligand interactions and enzyme kinetics .
Medicine
The compound has shown promise in medicinal chemistry as a potential lead compound for developing new drugs. Its ability to interact with specific biological targets makes it a candidate for further investigation in drug discovery .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (4-(Naphthalen-2-ylamino)phenyl)(phenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the naphthalene and phenyl rings provide hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-(Naphthalen-1-ylamino)phenyl)(phenyl)methanol
- (4-(Naphthalen-2-ylamino)phenyl)(4-methylphenyl)methanol
- (4-(Naphthalen-2-ylamino)phenyl)(4-chlorophenyl)methanol
Uniqueness
(4-(Naphthalen-2-ylamino)phenyl)(phenyl)methanol stands out due to its unique combination of a naphthalene ring, an amino group, and a phenyl group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile in various chemical and biological applications. Its ability to undergo multiple types of reactions and form stable products further enhances its utility in research and industry .
Properties
Molecular Formula |
C23H19NO |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
[4-(naphthalen-2-ylamino)phenyl]-phenylmethanol |
InChI |
InChI=1S/C23H19NO/c25-23(18-7-2-1-3-8-18)19-11-13-21(14-12-19)24-22-15-10-17-6-4-5-9-20(17)16-22/h1-16,23-25H |
InChI Key |
CYTSGBPBEFJLJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)NC3=CC4=CC=CC=C4C=C3)O |
Origin of Product |
United States |
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